molecular formula C12H13NO3 B2987409 ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 132382-20-8

ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No. B2987409
M. Wt: 219.24
InChI Key: GMZLKFLAOQRXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate is a compound that falls under the category of indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . They are often used in the synthesis of new compounds with neuroprotective and antioxidant properties .


Synthesis Analysis

The synthesis of such compounds usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In a study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .

Scientific Research Applications

Synthetic Versatility and Regioselective Addition

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate exhibits significant synthetic versatility. For instance, its reaction with aromatic amines leads to regioselective addition at the α-position of the activated exocyclic C=C bond, producing ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates. This reaction highlights its potential in creating a variety of chemically modified molecules for further research and application in organic chemistry and potentially in pharmacological studies (Koz’minykh et al., 2006).

Antimicrobial Activity

In a related study, the antimicrobial activity of compounds derived from ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate was explored. Specifically, the synthesis and characterization of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides showed potential antimicrobial properties, indicating the compound's relevance in the development of new antimicrobial agents (Prasad, 2017).

Lewis Acid Induced Decomposition

Further research into the synthetic applications of ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate includes a systematic study on its Lewis acid-induced decomposition. This study aimed to gain insights into the mechanistic aspects of the reaction and understand the factors affecting product distribution. Such research contributes to the broader knowledge of reaction mechanisms in organic synthesis, potentially leading to the development of novel synthetic methodologies (Gioiello et al., 2011).

Exploration of Marine Natural Products

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate's structural motif is also found in marine natural products. Research on compounds isolated from marine fungi, for instance, has led to the discovery of new compounds with potential applications in drug discovery and development. This highlights the importance of natural product research in identifying novel bioactive compounds (Wu et al., 2010).

properties

IUPAC Name

ethyl 2-(2-oxo-3H-indol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)8-13-10-6-4-3-5-9(10)7-11(13)14/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZLKFLAOQRXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

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